molecular formula C9H16Cl2N2O2 B1432161 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride CAS No. 1609402-96-1

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride

Cat. No. B1432161
CAS RN: 1609402-96-1
M. Wt: 255.14 g/mol
InChI Key: PLFAONXWOYKCIW-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride is a chemical compound with the CAS Number: 1609402-96-1 . It has a molecular weight of 255.14 . The linear formula for this compound is C9H14N2O2.2ClH .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2.2ClH/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9;;/h10H,1-6H2,(H,11,12,13);2*1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The compound’s molecular weight is 255.14 .

Scientific Research Applications

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride has been used in a variety of scientific research applications, including organic and medicinal chemistry, pharmacology, and biochemistry. In organic and medicinal chemistry, this compound has been used to synthesize a variety of biologically active compounds, including drugs and drug-like molecules. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of various drugs and drug-like molecules. In biochemistry, this compound has been used to study the biochemical and physiological effects of various compounds on cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a highly reactive compound and can be unstable in certain conditions. In addition, this compound can be toxic in high concentrations and should be handled with care.

Future Directions

The future directions of 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride are numerous. For example, this compound could be used to develop new drugs and drug-like molecules. It could also be used to study the biochemical and physiological effects of various compounds on cells and tissues. Additionally, this compound could be used to develop new diagnostic tools and treatments for a variety of diseases and disorders. Finally, this compound could be used to study the pharmacokinetics and pharmacodynamics of various drugs and drug-like molecules.

Safety and Hazards

The safety data sheet (SDS) for 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride can be found online . It’s important to refer to this document for detailed safety and handling information.

Biochemical Analysis

Biochemical Properties

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride plays a significant role in biochemical reactions. It has been identified as a potent competitive antagonist of γ-aminobutyric acid type A receptors (GABAARs), which are crucial for inhibitory neurotransmission in the central nervous system . This compound interacts with GABAARs by binding to the receptor sites, thereby inhibiting the action of γ-aminobutyric acid (GABA). This interaction can modulate neuronal excitability and has implications for studying neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound can influence cell signaling pathways by inhibiting GABAARs, leading to altered neuronal excitability and synaptic transmission . Additionally, it may impact gene expression and cellular metabolism by modulating the activity of GABAARs. These effects are essential for understanding the compound’s potential therapeutic applications and its role in neurological research.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with GABAARs. By binding to the receptor sites, it competitively inhibits the binding of GABA, thereby reducing the inhibitory neurotransmission mediated by GABAARs . This inhibition can lead to increased neuronal excitability and altered synaptic transmission. The compound’s ability to modulate GABAAR activity makes it a valuable tool for studying the molecular mechanisms underlying inhibitory neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of GABAARs, leading to prolonged alterations in neuronal excitability and synaptic transmission.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit GABAARs without causing significant adverse effects . At higher doses, it may lead to toxic effects, including increased neuronal excitability and potential neurotoxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with GABAARs. The compound’s metabolism may involve enzymatic processes that modify its structure and activity . These metabolic pathways can influence the compound’s efficacy and duration of action. Additionally, the interaction of the compound with enzymes and cofactors involved in GABA metabolism may affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with GABAARs and other biomolecules, influencing its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization to the synaptic regions, where GABAARs are abundant, is particularly important for its inhibitory effects on neurotransmission. Studying the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic targets.

properties

IUPAC Name

3,9-diazaspiro[5.5]undecane-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.2ClH/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9;;/h10H,1-6H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFAONXWOYKCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
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Reactant of Route 6
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride

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